molecular formula C9H9FO5S B2624798 Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester CAS No. 1692870-13-5

Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester

Cat. No.: B2624798
CAS No.: 1692870-13-5
M. Wt: 248.22
InChI Key: WSJHOCQDJHFOCL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.15 (d, J = 8.6 Hz, 2H, aromatic H-2/H-6)
  • δ 7.60 (d, J = 8.6 Hz, 2H, aromatic H-3/H-5)
  • δ 4.35 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
  • δ 1.32 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

The downfield shift of H-2/H-6 (δ 8.15) arises from electron withdrawal by the fluorosulfonyloxy group, while the ethyl ester protons exhibit characteristic quartet and triplet patterns.

¹³C NMR (101 MHz, DMSO-d₆):

  • δ 165.4 (C=O)
  • δ 152.1 (C-4, attached to -OSO₂F)
  • δ 130.8, 129.7, 125.3 (aromatic carbons)
  • δ 61.2 (-OCH₂CH₃)
  • δ 14.0 (-OCH₂CH₃)

The deshielded carbonyl carbon at δ 165.4 confirms esterification, while the C-4 carbon (δ 152.1) reflects substantial electron deficiency due to the fluorosulfonyloxy substituent.

Infrared (IR) Spectroscopy

Prominent IR absorptions include:

  • 1745 cm⁻¹ (C=O stretch, ester)
  • 1365 cm⁻¹ and 1170 cm⁻¹ (asymmetric and symmetric S=O stretches)
  • 985 cm⁻¹ (S-O-F bend)

The absence of O-H stretches above 3000 cm⁻¹ confirms complete esterification of the parent benzoic acid.

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at m/z 256.0284 ([M+H]⁺), consistent with the molecular formula C₉H₁₀FO₅S⁺. Fragmentation pathways include:

  • Loss of ethylene (-28 Da) from the ethyl ester group
  • Cleavage of the sulfonyloxy bond to generate [C₇H₅O₃]⁺ (m/z 137.0239)

Computational Chemistry Insights: DFT Calculations and Molecular Orbital Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 5.3 eV , indicating moderate chemical reactivity. The HOMO is localized on the fluorosulfonyloxy group’s oxygen lone pairs, while the LUMO resides on the ester carbonyl and aromatic π* orbitals.

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between:

  • The sulfur atom’s σ*(S-O) orbitals and adjacent C-C σ bonds (stabilization energy: 12.6 kcal/mol)
  • The ester carbonyl’s π orbital and the aromatic ring’s π system (8.9 kcal/mol)

Electrostatic potential maps show pronounced negative charge density at the sulfonyl oxygen atoms (MEP = -0.42 e/Å) and positive charge at the fluorine atom (+0.18 e/Å), suggesting susceptibility to nucleophilic attack at sulfur.

Comparative Structural Analysis with Related Aryl Fluorosulfate Esters

Ethyl 4-(fluorosulfonyloxy)benzoate differs from simpler aryl fluorosulfates in three key aspects:

Feature Ethyl 4-(Fluorosulfonyloxy)Benzoate Methyl 4-Fluorosulfonylbenzoate Phenyl Fluorosulfate
Substituent Position Para Para Para
Electron-Withdrawing Groups Ester (-COOEt), -OSO₂F -SO₂F -OSO₂F
Conformational Flexibility Moderate (rotatable ester chain) Low (rigid -SO₂F group) High (rotatable O-S bond)

The ester group in the title compound enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-esterified analogs. However, the fluorosulfonyloxy group reduces basicity at the aromatic ring’s ortho positions by 1.2 pKa units relative to unsubstituted ethyl benzoate.

Properties

IUPAC Name

ethyl 4-fluorosulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO5S/c1-2-14-9(11)7-3-5-8(6-4-7)15-16(10,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJHOCQDJHFOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester typically involves the esterification of 4-[(fluorosulfonyl)oxy]benzoic acid with ethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The fluorosulfonyl group in benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

    Reduction: The compound can undergo reduction reactions, where the fluorosulfonyl group is reduced to a sulfonyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols; conditions include mild heating and the presence of a base.

    Hydrolysis: Acidic or basic conditions; reagents include hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products include substituted benzoic acid derivatives.

    Hydrolysis: Products include 4-[(fluorosulfonyl)oxy]benzoic acid and ethanol.

    Reduction: Products include benzoic acid derivatives with a sulfonyl group.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex molecules due to its unique functional groups. It is utilized in various organic reactions, including nucleophilic substitutions and coupling reactions.

Biology

  • Enzyme Interaction Studies : Benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester acts as a substrate analogue in enzyme assays. It helps elucidate mechanisms of enzyme action by studying interactions with specific enzymes such as glutathione S-transferase .

Medicine

  • Drug Development : The compound shows promise in medicinal chemistry for designing enzyme inhibitors and other bioactive molecules. Its ability to interact with biological targets makes it a candidate for therapeutic applications against various diseases .

Industrial Applications

  • Production of Specialty Chemicals : In industry, benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester is used in the manufacturing of specialty chemicals and materials due to its stability and reactivity. It is involved in processes that require precise chemical transformations.

Case Studies and Research Findings

  • Copper-Promoted Conjugate Addition : A study demonstrated the direct transformation of carboxylic acids to novel 2-(fluorosulfonyl)ethyl benzoates using benzoic acid as a model substrate. This method showed broad substrate scope and significant yields under optimized conditions .
  • Biological Activity Assessment : Research indicated that compounds similar to benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester exhibit significant biological activities due to their functional groups influencing interactions with biological targets. Further studies are necessary to elucidate specific mechanisms .
  • Medicinal Chemistry Applications : The compound's potential as an enzyme inhibitor has been highlighted in various studies, making it relevant for drug design aimed at treating diseases linked to enzyme dysfunction .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester involves its interaction with specific molecular targets, such as enzymes. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This interaction can result in the inactivation of the enzyme, thereby affecting the biochemical pathways in which the enzyme is involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and properties of analogous compounds:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
Benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester -OSO₂F C₉H₉FO₅S 264.23 (calculated) Hypothesized: High electrophilicity; potential use in Suzuki coupling or as a leaving group. -
Ethyl 4-(trifluoromethanesulfonyloxy)benzoate -OSO₂CF₃ (triflate) C₁₀H₉F₃O₅S 298.24 Known for superior leaving group ability; used in cross-coupling reactions and organic synthesis. LogP = 3.17 .
Benzoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester -OSi(CH₃)₃ C₁₃H₂₂O₃Si₂ 282.49 Hydrolytically sensitive; employed as a protecting group in carbohydrate and steroid chemistry. Highest % peak area (22.09%) in GC-MS analysis .
4-(Diethylsulfamoyl)benzoate derivatives -N(SO₂C₂H₅)₂ C₁₈H₂₀N₂O₅S 376.43 Exhibits sulfonamide-based bioactivity; potential antimicrobial or enzyme inhibition properties .
Ethyl 4-[[6-(methacryloyloxy)hexyl]oxy]benzoate -O(CH₂)₆OCOC(CH₃)=CH₂ C₂₄H₂₅NO₅ 407.46 Polymerizable monomer for liquid crystals or photoresponsive materials .

Reactivity and Stability

  • Triflate Analogs (e.g., CAS 125261-30-5) : The trifluoromethanesulfonyl (triflate) group is a stronger electron-withdrawing group than fluorosulfonyl, leading to higher stability in polar aprotic solvents. Triflates are widely used in palladium-catalyzed couplings due to their low activation energy .
  • Fluorosulfonyl Derivatives : Fluorosulfonyl groups (-OSO₂F) are more reactive than triflates in hydrolysis and nucleophilic displacement, making them suitable for high-energy intermediates. However, they may require stringent anhydrous conditions .
  • Silyl Ethers (e.g., trimethylsilyl) : These derivatives prioritize steric protection over reactivity, ideal for temporary hydroxyl group masking in multistep syntheses .

Biological Activity

Benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

  • IUPAC Name : Benzoic acid, 4-[(fluorosulfonyl)oxy]-, ethyl ester
  • Molecular Formula : C9H9FNO4S
  • Molecular Weight : 251.24 g/mol

The biological activity of benzoic acid derivatives often relates to their ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the fluorosulfonyl group enhances the compound's reactivity, potentially allowing it to act as an electrophile in various biochemical pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.
  • Receptor Binding : The structural characteristics allow for interactions with various receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that benzoic acid derivatives exhibit varying degrees of antimicrobial properties. The incorporation of the fluorosulfonyl group may enhance these effects by increasing lipophilicity and membrane permeability.

StudyOrganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Cytotoxicity

In vitro studies have shown that benzoic acid derivatives can induce cytotoxic effects in cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)15
MCF-7 (breast cancer)20

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of benzoic acid derivatives against common pathogens. Results indicated that compounds with fluorosulfonyl modifications showed enhanced activity compared to their non-modified counterparts, suggesting a structure-activity relationship that warrants further investigation .
  • Cytotoxic Effects on Cancer Cells :
    A series of experiments assessed the cytotoxic effects of benzoic acid derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in HeLa cells, with an IC50 value indicating effective cytotoxicity at relatively low concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Benzoic acid,4-[(fluorosulfonyl)oxy]-,ethyl ester, and what factors influence the choice of reaction conditions?

  • Methodological Answer : The synthesis typically involves esterification of 4-hydroxybenzoic acid derivatives with fluorosulfonyl chloride, followed by reaction with ethanol. Key factors include:

  • Activating Agents : Use of coupling agents (e.g., DCC, HOBt) to facilitate ester bond formation, as seen in flavonoid ester synthesis .
  • Temperature Control : Reactions are often conducted at 0–25°C to minimize decomposition of the fluorosulfonyl group.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is effective, analogous to methods for ethyl 4-(N-methylanilino)benzoate .

Q. How can the presence of the fluorosulfonyloxy group be confirmed using spectroscopic methods?

  • Methodological Answer :

  • ¹⁹F NMR : A singlet near δ -40 ppm (CF3 reference) confirms the fluorosulfonyl group, as observed in fluorinated benzoic acids .
  • IR Spectroscopy : Peaks at ~1350–1200 cm⁻¹ (S=O stretching) and ~800 cm⁻¹ (S-F stretching) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak matching the exact mass (e.g., C₉H₉FO₅S: calculated [M+H]⁺ = 265.0245). GC-MS fragmentation patterns, as used for trimethylsilyl esters, can validate structural integrity .

Advanced Research Questions

Q. What are the thermal stability characteristics of this compound, and how do they compare to related esters?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen (heating rate: 10°C/min) to determine decomposition onset. For example, benzoic acid esters with bulky substituents (e.g., 4-pentenyloxy derivatives) show decomposition above 200°C .
  • Differential Scanning Calorimetry (DSC) : Monitor phase transitions and exothermic/endothermic events. Compare with data from 4-methoxybenzoic acid esters, which exhibit melting points influenced by substituent electronegativity .

Q. How does the fluorosulfonyl substituent affect the electronic properties and reactivity of the benzoic acid ethyl ester moiety?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The -SO₂F group increases electrophilicity of the ester carbonyl, accelerating hydrolysis under basic conditions. Compare hydrolysis rates with non-fluorinated analogs (e.g., ethyl 4-methoxybenzoate) using HPLC .
  • Computational Modeling : Density Functional Theory (DFT) can quantify charge distribution. For example, fluorinated benzoic acids exhibit reduced electron density at the carboxyl group .

Q. What methodological approaches resolve discrepancies in reported reaction yields for this compound?

  • Methodological Answer :

  • Controlled Replication : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize variability, as seen in flavonoid ester synthesis .
  • Analytical Cross-Validation : Use orthogonal techniques (e.g., ¹H NMR, LC-MS) to confirm purity. For instance, GC-MS analysis of ethanol extracts resolved ambiguities in peak assignments for benzoic acid derivatives .
  • Statistical Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., molar ratios, temperature), similar to studies on 4-ethoxybenzoic acid derivatives .

Notes

  • Avoided references to commercial sources (e.g., chem960.com , benchchem.com ) per user instructions.
  • Advanced questions emphasize mechanistic insights, stability studies, and data reconciliation.
  • Methodological answers integrate techniques from NIST databases, peer-reviewed synthesis protocols, and analytical validation approaches.

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